Benzaldehyde, p-chloro-, O-methyloxime
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Overview
Description
(E)-4-Chlorobenzaldehyde O-methyl oxime is an organic compound with the molecular formula C8H8ClNO It is a derivative of 4-chlorobenzaldehyde, where the aldehyde group is converted to an oxime and further methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-4-Chlorobenzaldehyde O-methyl oxime can be synthesized through the following steps:
Formation of Oxime: 4-Chlorobenzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-chlorobenzaldehyde oxime.
Industrial Production Methods
Industrial production of (E)-4-Chlorobenzaldehyde O-methyl oxime typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Chlorobenzaldehyde O-methyl oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzonitrile.
Reduction: 4-Chlorobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Chlorobenzaldehyde O-methyl oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-4-Chlorobenzaldehyde O-methyl oxime involves its interaction with various molecular targets. The oxime group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The chlorine atom can also engage in halogen bonding, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: The parent compound, which lacks the oxime and methyl groups.
4-Chlorobenzonitrile: An oxidation product of 4-chlorobenzaldehyde.
4-Chlorobenzylamine: A reduction product of 4-chlorobenzaldehyde.
Uniqueness
(E)-4-Chlorobenzaldehyde O-methyl oxime is unique due to the presence of both the oxime and methyl groups, which confer distinct chemical reactivity and biological activity compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C8H8ClNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3/b10-6+ |
InChI Key |
IHNFHDNHGDDOSX-UXBLZVDNSA-N |
Isomeric SMILES |
CO/N=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CON=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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